molecular formula C11H13NO5 B042028 Ethyl 2-(4-nitrophenoxy)propanoate CAS No. 28059-69-0

Ethyl 2-(4-nitrophenoxy)propanoate

Cat. No. B042028
CAS RN: 28059-69-0
M. Wt: 239.22 g/mol
InChI Key: MFBLAYNELIBQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-nitrophenoxy)propanoate, also known as ENPP, is a chemical compound that is widely used in scientific research. It is a nitrophenyl ester that has been used as a substrate for the study of enzyme kinetics and as a reagent in organic synthesis. ENPP is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone.

Mechanism Of Action

Ethyl 2-(4-nitrophenoxy)propanoate acts as a substrate for enzymes that catalyze the hydrolysis of esters. The hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate by enzymes results in the release of 4-nitrophenol, which can be measured spectrophotometrically. The rate of hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate can be used to determine the activity of enzymes that catalyze the hydrolysis of esters.
Biochemical and Physiological Effects:
Ethyl 2-(4-nitrophenoxy)propanoate does not have any known biochemical or physiological effects. It is a non-toxic compound that is considered safe for use in scientific research.

Advantages And Limitations For Lab Experiments

Ethyl 2-(4-nitrophenoxy)propanoate has several advantages for use in scientific research. It is a stable compound that is easy to handle and store. It is also a relatively inexpensive substrate that can be used in large quantities. However, Ethyl 2-(4-nitrophenoxy)propanoate has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural substrates. Additionally, the hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate may not accurately reflect the activity of enzymes in vivo.

Future Directions

There are several future directions for research involving Ethyl 2-(4-nitrophenoxy)propanoate. One area of research is the development of new methods for the synthesis of Ethyl 2-(4-nitrophenoxy)propanoate and related compounds. Another area of research is the use of Ethyl 2-(4-nitrophenoxy)propanoate in the study of enzyme kinetics in vivo. Additionally, Ethyl 2-(4-nitrophenoxy)propanoate may be used as a substrate for the development of new enzyme inhibitors and activators.

Scientific Research Applications

Ethyl 2-(4-nitrophenoxy)propanoate has been widely used in scientific research as a substrate for the study of enzyme kinetics. It has been used to study the activity of various enzymes such as esterases, lipases, and proteases. Ethyl 2-(4-nitrophenoxy)propanoate is also used as a reagent in organic synthesis, particularly in the synthesis of esters and amides.

properties

CAS RN

28059-69-0

Product Name

Ethyl 2-(4-nitrophenoxy)propanoate

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 2-(4-nitrophenoxy)propanoate

InChI

InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-6-4-9(5-7-10)12(14)15/h4-8H,3H2,1-2H3

InChI Key

MFBLAYNELIBQML-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-]

synonyms

Ethyl 2-(4-nitrophenoxy)propionate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 28 g of 4-nitrophenol, 36 g of ethyl 2-bromopropionate, 27.6 g of potassium carbonate and 500 ml of butanone was stirred and refluxed for 17 hours. The resulting mixture was diluted with 500 ml of water and extracted with ether. The extract was concentrated in a rotary evaporator and the residue was recrystallized from ether-hexane to give ethyl 2-(4-nitrophenoxy)propionate (1D), as a yellow solid, m.p.: 55-56° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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